MC(5) tianeptine
Description
Historical Context of Tianeptine (B1217405) Research Evolution
Tianeptine was discovered and patented in the 1960s and has been marketed in some European, Asian, and Latin American countries since the late 1980s. acs.orglegislativeanalysis.org Initially, research focused on its purported ability to enhance serotonin (B10506) reuptake, a mechanism that contrasted with the prevailing understanding of antidepressants as serotonin reuptake inhibitors. wikipedia.orgacs.orgnih.govuliege.be However, subsequent studies challenged this initial hypothesis, indicating that tianeptine has low affinity for serotonin transporters and does not significantly impact serotonin neurotransmission. uic.eduelsevier.es The research focus has since shifted to its effects on glutamatergic neurotransmission, neuroplasticity, and its agonist activity at mu-opioid receptors (MOR) and, to a lesser extent, delta-opioid receptors (DOR). wikipedia.orgacs.orgnih.govuic.eduelsevier.eswisc.edunih.gov This evolution in understanding highlights the complexity of tianeptine's pharmacology and the ongoing academic exploration of its mechanisms.
Identification and Characterization of Tianeptine Metabolites
Tianeptine undergoes hepatic metabolism primarily through beta-oxidation of its heptanoic side chain. wikipedia.orgnih.govuic.edudrugbank.com This metabolic process results in the formation of several metabolites. Two major metabolites identified in plasma and urine are MC3 (a propionic acid derivative) and MC5 (a pentanoic acid derivative). wikipedia.orgnih.govuic.edunih.govscholasticahq.com Studies in healthy volunteers and rats have characterized these metabolites. drugbank.comnih.govpsu.edu The metabolic profiles in feces and plasma have been found to be qualitatively similar to that in urine. drugbank.com Tianeptine and its MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates. drugbank.comnih.govresearchgate.net
MC(5) tianeptine, specifically, is a derivative with a pentanoic acid moiety attached to the core structure of tianeptine. ontosight.ai Its chemical name is 5-((3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo(c,f)(1,2)thiazepin-11-yl)amino)pentanoic acid. ontosight.ai The sodium salt of this compound has also been characterized. nih.govnih.gov
Academic Significance of this compound as an Active Metabolite
The academic significance of this compound stems from its identification as an active metabolite with pharmacological properties similar to those of the parent compound, tianeptine. wikipedia.orgnih.govuic.edunih.govscholasticahq.com While MC3 is considered a very weak or inactive metabolite, MC(5) has demonstrated activity. wikipedia.orgacs.org
Research findings indicate that MC(5) is a mu-opioid agonist, although with lower potency compared to tianeptine. wikipedia.orgacs.org For instance, studies have reported an EC50 for MC(5) at the mu-opioid receptor of 0.545 μM, compared to 0.194 μM for tianeptine. wikipedia.org Unlike tianeptine, MC(5) has been found to be inactive at the delta-opioid receptor. acs.org
Data from pharmacokinetic studies in rats illustrate the differing elimination half-lives of tianeptine and its MC(5) metabolite:
| Compound | Mean Elimination Half-Life (Rats, i.v. administration) |
| Tianeptine | 1.16 hours |
| MC(5) | 7.53 hours |
Data derived from pharmacokinetic studies in rats. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUMTPUPRWXCTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104732-22-1 | |
| Record name | Tianeptine MC(5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Architecture and Structure Activity Relationships of Mc 5 Tianeptine
Fundamental Structural Features of Tianeptine (B1217405) and MC(5)
The core structure of tianeptine and MC(5) is based on a substituted dibenzo[c,f] wikipedia.orgnih.govthiazepine nucleus. cambridge.orgnih.gov This tricyclic system is coupled with a side chain. cambridge.org
Tricyclic Core Analysis
The tricyclic core of tianeptine and MC(5) consists of two benzene (B151609) rings fused to a seven-membered central ring. elsevier.escambridge.orgacs.orgnih.gov This central ring contains two heteroatoms: a sulfur (S) and a nitrogen (N). elsevier.es The sulfur atom is part of a sulfone group (S(=O)=O), contributing to the 5,5-dioxo designation in the chemical name. acs.orguni.luscbt.com The nitrogen atom within this central ring is substituted with a methyl group. acs.orguni.lu The tricyclic nucleus features an electron-donor heteroatom at position 5 and an electron-acceptor atom at position 3 on one of the aromatic rings, which is typically a chlorine substituent. elsevier.esnih.gov The seven-membered sultam ring system within the core adopts a boat-type conformation. acs.org
Side Chain Elucidation
A crucial distinguishing feature of tianeptine is its aminoheptanoic acid side chain attached to the tricyclic core. elsevier.escambridge.orgnih.govnih.gov This side chain is linked via an amino group to the C(11) position of the central seven-membered ring. chemistryviews.org In tianeptine, this is a seven-carbon chain terminating in a carboxylic acid group. nih.govacs.orgnih.gov
MC(5) is a primary metabolite of tianeptine, resulting from the β-oxidation of the heptanoic acid side chain. drugbank.comwikipedia.orgnih.govresearchgate.netpsu.edu This metabolic process shortens the side chain. Consequently, MC(5) possesses a pentanoic acid side chain, which is a five-carbon chain terminating in a carboxylic acid group, attached to the same position on the tricyclic core as in tianeptine. scbt.comresearchgate.netontosight.aicaymanchem.com
A comparison of the side chains of tianeptine and MC(5) is shown in the table below:
| Compound | Side Chain Structure | Number of Carbons in Chain |
| Tianeptine | Aminoheptanoic acid | 7 |
| MC(5) | Aminopentanoic acid | 5 |
Structure-Activity Relationship (SAR) Studies of Tianeptine Analogs and MC(5)
SAR studies on tianeptine and its analogs, including MC(5), have aimed to understand how structural variations impact their pharmacological activities, particularly their interactions with receptors and transporters. nih.govacs.orgnih.gov Early SAR investigations often compared tianeptine derivatives to classical TCAs, although their mechanisms of action are distinct. acs.org
Modifications to the Aromatic Core and Side Chain
SAR studies have investigated the impact of modifications to both the aromatic core and the side chain of tianeptine. Regarding the aromatic core, the chlorine substituent at position 3 has been a point of modification. acs.org Replacing the chlorine with other halogens (bromine, iodine) or a methylthio group has shown similar or increased opioid receptor activity compared to tianeptine. wikipedia.org The nature and position of substituents on the aromatic rings can influence the electron distribution and steric bulk, affecting binding interactions.
The amino acid side chain is another critical region for SAR. Studies have examined the effect of varying the length of the carbon chain and replacing the terminal carboxylic acid group. acs.org For the tianeptine-like series, specific structural requirements have been identified for certain activities, such as the reversal of reserpine-induced ptosis in mice. nih.govtianeptine.com These studies suggest an optimal length for the aminocarboxylic chain, specifically six methylene (B1212753) links (corresponding to the heptanoic acid chain). nih.govtianeptine.com
MC(5) itself represents a modification of the side chain length compared to tianeptine. researchgate.netontosight.ai While tianeptine has a seven-carbon heptanoic acid chain, MC(5) has a five-carbon pentanoic acid chain. scbt.comresearchgate.netontosight.aicaymanchem.com This difference in side chain length impacts its activity at certain receptors.
Influence of Functional Groups on Receptor Binding
The functional groups present in tianeptine and MC(5), including the carboxylic acid, the secondary amine in the side chain, the sulfonamide group, and the chlorine substituent, all play a role in their interactions with biological targets.
The sulfonamide group within the sultam ring is generally resistant to nucleophilic substitution under physiological conditions but can undergo N-dealkylation as a minor metabolic pathway. Modifications to the N-methyl moiety on the sulfonamide nitrogen have been explored to understand their impact on metabolism and potential activity. acs.orgnih.gov
The secondary amine group in the side chain provides a site for hydrogen bonding and can be protonated depending on the pH. acs.org The properties of the NH group in the linker have been shown to be important in the SAR of tianeptine analogs. nih.gov
The chlorine substituent on the aromatic ring influences the electronic properties of the tricyclic core. Its electron-withdrawing nature can affect the reactivity and polarity of the molecule, impacting receptor binding. elsevier.esnih.gov
Studies have shown that tianeptine acts as a μ-opioid receptor agonist. wikipedia.orgnih.govresearchgate.netusdoj.govresearchgate.netnih.gov MC(5) also exhibits activity as a μ-opioid receptor agonist, although with lower potency compared to tianeptine in some assays. wikipedia.org Research indicates that MC(5) is inactive or shows significantly reduced activity at the δ-opioid receptor compared to tianeptine. nih.govresearchgate.net This suggests that the difference in side chain length between tianeptine and MC(5) influences their selectivity and potency at different opioid receptor subtypes. nih.govresearchgate.net
A summary of the opioid receptor activity for tianeptine and MC(5) is presented below:
| Compound | μ-Opioid Receptor Activity | δ-Opioid Receptor Activity |
| Tianeptine | Agonist | Agonist (lower potency) |
| MC(5) | Agonist (lower potency) | Inactive/Reduced activity |
Optimal Side Chain Length for Biological Activity
While extensive structure-activity relationship (SAR) studies on tianeptine and its analogs have investigated modifications to the side chain, research specifically focused on systematically optimizing the side chain length starting from the MC(5) structure (which possesses a five-carbon pentanoic acid chain) is less extensively documented in the provided sources compared to studies on the parent compound.
However, the existence and activity of MC(5) as a significant metabolite with a pentanoic acid side chain (C5) derived from tianeptine's heptanoic acid side chain (C7) highlights the importance of this structural feature for biological activity. caymanchem.comwikipedia.orgnih.govnih.gov Another metabolite, MC3, which has a propanoic acid side chain (C3), shows significantly weaker activity at the MOR compared to both tianeptine and MC(5). wikipedia.orgnih.govresearchgate.net This comparison between the C7 (tianeptine), C5 (MC5), and C3 (MC3) side chain lengths suggests that the length of the aliphatic chain attached to the core structure influences the compound's affinity and efficacy at the MOR.
Data from in vitro studies using G protein BRET assays show differing EC₅₀ values for tianeptine, MC5, and MC3 at the human MOR. wikipedia.orgnih.govresearchgate.net
| Compound | Side Chain Length | Human MOR EC₅₀ (µM) |
| Tianeptine | C7 (Heptanoic) | 0.194 wikipedia.org / ~0.454 caymanchem.com |
| MC(5) | C5 (Pentanoic) | 0.545 wikipedia.org / ~0.454 caymanchem.com |
| MC3 | C3 (Propanoic) | 16 wikipedia.org / >100 nih.gov |
Note: EC₅₀ values may vary slightly between studies and assay conditions.
These findings suggest that a side chain length shorter than the original heptanoic acid (C7) in tianeptine, such as the pentanoic acid (C5) in MC(5), retains significant MOR agonist activity, whereas a shorter propanoic acid (C3) chain in MC3 leads to a substantial reduction in potency. wikipedia.orgnih.govresearchgate.net This implies that there may be an optimal range for the aliphatic side chain length to maintain favorable interactions with the MOR binding site.
Rational Design and Synthesis of Novel Tianeptine Derivatives
The rational design of novel tianeptine derivatives, including those potentially related to or inspired by MC(5), is driven by the aim to enhance therapeutic profiles. ontosight.aisemanticscholar.orgnih.gov This involves understanding the SAR of the tianeptine scaffold and its metabolites, including MC(5), to create compounds with improved potency, selectivity, pharmacokinetic properties, or reduced potential for adverse effects. ontosight.aisemanticscholar.orgnih.gov
The synthesis of tianeptine and its derivatives typically involves constructing the characteristic dibenzo[c,f] wikipedia.orgnih.govthiazepin-11-yl core and attaching the appropriate side chain. google.com The metabolic formation of MC(5) from tianeptine via beta-oxidation provides insights into potential sites for structural modification to influence metabolism and activity. caymanchem.comwikipedia.orgnih.govnih.gov
Strategies for Enhanced Pharmacological Profiles
Strategies for enhancing the pharmacological profiles of tianeptine derivatives, potentially including those related to MC(5), involve structural modifications guided by SAR. Given MC(5)'s activity at the MOR, designing analogs could focus on optimizing this interaction for improved potency or altered efficacy. wikipedia.orgresearchgate.netcaymanchem.com
Furthermore, understanding the metabolic fate of tianeptine, which produces active metabolites like MC(5), can guide the design of prodrugs or metabolically stable analogs. wikipedia.orgnih.govdrugbank.com For example, modifications that prevent or slow down the beta-oxidation of the side chain could potentially alter the pharmacokinetic profile and the relative exposure to the parent drug and its metabolites. nih.gov
Research on tianeptine SAR suggests that modifications to the side chain and substitutions on the aromatic core can influence activity at opioid receptors. acs.org While these studies often focus on tianeptine itself, the principles derived are relevant to understanding how structural changes in MC(5) or its related analogs might impact their pharmacological properties.
Advanced Pharmacological Investigations of Mc 5 Tianeptine
Opioid Receptor System Agonism
Investigations into the opioid receptor system have revealed that MC(5) tianeptine (B1217405) exhibits agonistic activity, particularly at the mu-opioid receptor (MOR). caymanchem.comwikipedia.orgelsevier.es This interaction is considered relevant to the observed behavioral effects of the compound. caymanchem.comdrugbank.com
Mu-Opioid Receptor (MOR) Activation Profile
MC(5) functions as a mu-opioid agonist. caymanchem.comwikipedia.org Studies utilizing bioluminescence resonance energy transfer (BRET) functional assays in HEK293T cells expressing the human μ-opioid receptor have demonstrated that MC(5) selectively induces G protein activation at this receptor. caymanchem.com Comparative studies indicate that MC(5) retains potency and efficacy at both human and mouse MOR that is similar to that of tianeptine. nih.gov The antidepressant-like behavioral effects observed with MC(5) in mouse models have been shown to be dependent on the MOR. caymanchem.comdrugbank.com
Quantitatively, the EC50 for MC(5) at the mu-opioid receptor has been reported as 0.545 μM in some studies, compared to 0.194 μM for tianeptine. wikipedia.org Another study provides an EC50 of 0.454 µM for human MOR activation by MC(5) in BRET assays. caymanchem.com While retaining similar efficacy, MC(5) has been described as an approximately 3-fold weaker agonist than tianeptine at both human and mouse MOR in functional assays. acs.org Despite this difference in potency, MC(5) was found to mimic the behavioral effects of tianeptine in a MOR-dependent manner in mice. acs.orgresearchgate.net
Delta-Opioid Receptor (DOR) Interactions
In contrast to its activity at the MOR, MC(5) does not act as a delta-opioid agonist. wikipedia.org Research indicates that the minimal DOR agonist activity observed with the parent compound, tianeptine, is further reduced in the MC(5) metabolite. nih.gov Functional assays have shown that MC(5) is inactive at the DOR. acs.org Specifically, studies using human δ-opioid receptors in BRET assays reported an EC50 greater than 100 µM for MC(5). caymanchem.com Tianeptine itself demonstrates weak binding to human DOR with a Ki > 10 μM and requires significantly higher concentrations to agonize this receptor compared to the MOR. nih.gov
Kappa-Opioid Receptor (KOR) Screening
Investigations into the interaction of MC(5) with the kappa-opioid receptor (KOR) have indicated a lack of activity. Neither tianeptine nor its MC(5) metabolite appear to affect the Kappa receptor. elsevier.es Tianeptine has been found to be inactive at the KOR, exhibiting neither agonist nor antagonist properties. nih.govacs.orgoup.com Based on the available research, MC(5) is also considered inactive at the KOR.
Comparative Agonistic Potency and Efficacy of MC(5) and Tianeptine at Opioid Receptors
Comparative studies highlight key differences and similarities in the opioid receptor profiles of MC(5) and its parent compound, tianeptine. Both compounds demonstrate agonistic activity at the MOR, with MC(5) retaining similar efficacy but being approximately 3-fold less potent than tianeptine in functional assays. nih.govacs.org
The reported EC50 values for MOR activation are approximately 0.194 μM for tianeptine and 0.545 μM (or 0.454 µM) for MC(5). caymanchem.comwikipedia.org While tianeptine exhibits weak agonistic activity at the DOR, MC(5) is considered inactive at this receptor. wikipedia.orgnih.govacs.org Neither compound shows appreciable activity at the KOR. elsevier.esnih.govacs.orgoup.com
The comparative agonistic potency and efficacy at opioid receptors can be summarized in the following table based on available data:
| Compound | Receptor | Activity | EC50 (μM) | Ki (μM) | Notes |
| Tianeptine | MOR | Agonist | 0.194 | - | Full, moderately potent, highly efficacious wikipedia.orgacs.org |
| MC(5) | MOR | Agonist | 0.545 or 0.454 | - | Similar efficacy to tianeptine, ~3-fold weaker potency caymanchem.comwikipedia.orgacs.org |
| Tianeptine | DOR | Agonist | >100 (EC50) | >10 | Weak activity caymanchem.comnih.gov |
| MC(5) | DOR | Inactive | >100 | - | Minimal/no activity caymanchem.comwikipedia.orgnih.govacs.org |
| Tianeptine | KOR | Inactive | - | - | No agonist or antagonist activity nih.govacs.orgoup.com |
| MC(5) | KOR | Inactive | - | - | No activity elsevier.es |
Note: EC50 values indicate the half-maximal effective concentration, while Ki values indicate the inhibition constant for binding affinity. Lower values generally indicate higher potency or binding affinity.
Interactive Data Table: Opioid Receptor Activity
Glutamatergic System Modulation
Beyond its interactions with the opioid system, research suggests that tianeptine, and likely its active metabolite MC(5), also modulates the glutamatergic system. wikipedia.orgelsevier.esnih.govuic.edu This modulation is considered a key aspect of tianeptine's pharmacological profile and its potential therapeutic effects. researchgate.netacs.org
Influence on Glutamate (B1630785) Receptor Subtypes (e.g., NMDA, AMPA)
Tianeptine is thought to influence glutamate receptor subtypes, including NMDA and AMPA receptors. wikipedia.orgelsevier.esnih.govuic.edu Some studies suggest that tianeptine exerts opposing effects on NMDA and AMPA receptors, which may contribute to its antidepressant properties. nih.govuic.edu The compound may affect synaptic plasticity by modulating glutamatergic neurotransmission. researchgate.netacs.orgoup.com
Research indicates that tianeptine can enhance the function of AMPA receptors, influencing the intraneuronal transduction cascade. elsevier.es This enhancement of AMPA receptor function is suggested to occur relative to that of NMDA receptors in neuronal circuits relevant to the pathophysiology of depression. elsevier.es Furthermore, interaction with the glycine (B1666218) modulatory site of the NMDA receptor is hypothesized to influence downstream signaling pathways, including mTOR, BDNF, and AMPA receptors. elsevier.es Studies investigating the antidepressant-like activity of tianeptine have implicated the involvement of both NMDA and AMPA receptors. psu.edu It has been observed that NMDA receptor blockade can enhance tianeptine's antidepressant-like effects, while activation of glycine sites and blockade of AMPA receptors can antagonize them. psu.edu Tianeptine has also been shown to normalize the expression of membrane-inserted AMPA receptors and the number of PSD-95 clusters in certain experimental conditions, indicating a potential to stabilize AMPA receptors at synaptic sites and positively influence synaptic plasticity. oup.com
It is worth noting that while tianeptine acts as a MOR agonist, its effects on AMPA receptors in some contexts are considered likely independent of MOR activation. oup.com Some research indicates that tianeptine stabilizes glutaminergic signaling and that MOR activation can lead to downstream stimulation of the glutaminergic pathway, potentially enhancing therapeutic effects. uic.eduspringermedizin.de However, there are also preclinical studies suggesting that tianeptine has no activity at NMDA glutamate (GluN1a/GluN2a) receptors. usdoj.gov This highlights the complexity of tianeptine's interaction with the glutamatergic system and the need for further investigation to fully elucidate the precise mechanisms, particularly concerning its active metabolite MC(5).
Regulatory Effects on Glutamatergic Neurotransmission Pathways
Investigations into the pharmacological profile of tianeptine have highlighted its interaction with the glutamatergic system. Studies suggest that tianeptine can indirectly alter and inhibit glutamate receptor activity, including AMPA and NMDA receptors. wikipedia.orgresearchgate.net This modulation is hypothesized to contribute to its therapeutic effects and may involve preventing stress-induced pathological changes in glutamatergic neurotransmission, particularly in brain regions like the amygdala and hippocampus. wikipedia.orgnih.gov Tianeptine has been shown to normalize stress-induced increases in NMDA receptor currents and can enhance basal excitatory synaptic transmission in hippocampal circuits, primarily through effects on AMPA EPSCs. mdpi.comnih.gov It also appears to modulate the phosphorylation state of glutamate receptors. wikipedia.orgmdpi.comacs.org While research indicates that MC(5) is an active metabolite with pharmacological activity comparable to tianeptine, suggesting its likely involvement in these glutamatergic effects, specific detailed studies focusing solely on the regulatory effects of MC(5) on these pathways were not prominently featured in the available literature snippets. nih.govresearchgate.net
Neuroplasticity and Neurotrophic Factor Engagement
The capacity to influence neuroplasticity is considered a key aspect of the pharmacological actions of tianeptine, and its active metabolites like MC(5) are posited to contribute to these effects.
Mechanisms of Action on Neuronal Plasticity
Tianeptine has demonstrated the ability to promote neuroplasticity and reverse structural and functional changes in the brain induced by stress, such as dendritic atrophy in the hippocampus. nih.govnih.govmdpi.comnih.gov This neurorestorative property is thought to be linked to its influence on glutamatergic transmission and other signaling pathways. nih.govmdpi.com Tianeptine can normalize mechanisms of neuroplasticity involved in memory formation, such as long-term and primed-burst potentiation, and prevent stress-induced impairments in these processes. nih.govmdpi.com Given that MC(5) exhibits behavioral effects comparable to tianeptine and is considered an active metabolite, it is reasonable to infer its participation in these neuroplastic mechanisms. nih.govresearchgate.net However, the precise mechanisms by which MC(5) itself acts on neuronal plasticity require further dedicated investigation.
Exploration of Other Receptor and Enzyme Interactions
Beyond glutamatergic and neurotrophic effects, the interaction of tianeptine and its metabolites with other receptors and enzymes has been explored.
Adenosine (B11128) A1 Receptor (A1R) Activity Assessment
The possibility of tianeptine interacting with adenosine receptors, specifically the A1 receptor (A1R), has been considered, with some hypotheses suggesting an indirect activation that could play a role in anxiolytic or anticonvulsant properties. mdpi.comnih.govpreprints.org However, direct functional assays have indicated that tianeptine does not exhibit direct activity at the A1 receptor. acs.orgresearchgate.net The available search results did not provide specific information or data regarding the interaction of MC(5) tianeptine with adenosine A1 receptors.
In Vitro and Preclinical Pharmacokinetic and Metabolic Profiling of Mc 5 Tianeptine
Elucidation of Tianeptine's Major Metabolic Pathways to MC(5)
Tianeptine (B1217405) undergoes extensive metabolism, with a significant portion of the administered dose being biotransformed before elimination. The primary metabolic route involves the modification of its aliphatic side chain. nih.gov
Beta-Oxidation as a Primary Biotransformation Route
The major metabolic pathway for tianeptine is beta-oxidation of its heptanoic acid side chain. nih.govdrugbank.comnih.govnih.govscholasticahq.comresearchgate.netcore.ac.ukacs.orgchemicalbook.comresearchgate.net This process is distinct from the primary metabolic pathways of many other tricyclic antidepressants, which often involve cytochrome P450 enzymes. nih.govscholasticahq.comresearchgate.netcore.ac.ukchemicalbook.com The reliance on beta-oxidation suggests a lower likelihood of drug-drug interactions mediated through the cytochrome P450 system. researchgate.netcore.ac.ukchemicalbook.com
Formation of MC(5) and Other Metabolites (e.g., MC3)
Beta-oxidation of the heptanoic acid side chain of tianeptine leads to the formation of several metabolites. The two principal metabolites identified are MC(5) and MC3. nih.govresearchgate.netcore.ac.ukchemicalbook.com MC(5) is a pentanoic acid derivative, resulting from the removal of two carbon units from the heptanoic acid side chain of the parent compound. core.ac.ukacs.orgwikipedia.orgnih.gov MC3 is a propionic acid derivative, formed by further beta-oxidation of MC(5) or potentially directly from tianeptine through a more extensive oxidation process. nih.govresearchgate.netcore.ac.ukacs.orgresearchgate.net
While both MC(5) and MC3 are products of beta-oxidation, they exhibit different characteristics. MC(5) has been identified as an active metabolite, possessing pharmacological activity similar to that of the parent drug, particularly at the mu-opioid receptor. nih.govscholasticahq.comresearchgate.netwikipedia.orgnih.govnih.govcaymanchem.com In contrast, MC3 is generally considered an inactive metabolite. scholasticahq.comcore.ac.uk In humans, MC5 is reported as the main metabolite in plasma, while MC3 is the main metabolite found in urine. researchgate.netchemicalbook.com
Comparative Kinetic Profiles of MC(5) and Parent Tianeptine
Preclinical studies, particularly in rats and mice, have provided valuable insights into the pharmacokinetic profiles of both tianeptine and its metabolite MC(5). nih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov
Absorption and Distribution Characteristics in Preclinical Models
Tianeptine is rapidly absorbed after administration. scholasticahq.comresearchgate.netacs.orgspringermedizin.denih.govelsevier.es Studies in rats have shown that after intraperitoneal administration, tianeptine reaches peak plasma concentrations quickly. nih.govnih.gov MC(5) also appears rapidly in plasma following tianeptine administration, albeit reaching peak concentrations slightly later than the parent drug. nih.govnih.gov
Tianeptine is reported to have high protein binding, primarily to albumin, resulting in a relatively low volume of distribution in healthy volunteers. drugbank.comresearchgate.netspringermedizin.denih.govelsevier.es Preclinical data in rats indicate that tianeptine and MC(5) rapidly appear in brain tissue, although at concentrations lower than those observed in plasma. nih.gov Peak concentrations of tianeptine in the brain were found to be higher than those of MC(5) in rats. nih.gov A low penetration of both tianeptine and MC(5) into erythrocytes has also been observed in preclinical models. nih.gov
Elimination Kinetics and Terminal Half-Life Comparisons
A key difference between tianeptine and MC(5) lies in their elimination kinetics. Tianeptine is known for its relatively short elimination half-life. scholasticahq.comresearchgate.netchemicalbook.comwikipedia.orgspringermedizin.denih.govelsevier.es In healthy human volunteers, the terminal half-life of tianeptine is approximately 2.5 to 3 hours. researchgate.netacs.orgchemicalbook.comwikipedia.orgelsevier.es In elderly individuals, the half-life may be prolonged. wikipedia.orgelsevier.es
In preclinical rat studies, the mean elimination half-life of tianeptine was reported to be around 1.16 hours following intravenous administration and approximately 2.5 hours following intraperitoneal administration. nih.govnih.govnih.gov
In contrast, the MC(5) metabolite exhibits a significantly longer elimination half-life compared to the parent compound. nih.govscholasticahq.comwikipedia.orgnih.govresearchgate.net In humans, the elimination half-life of MC(5) is approximately 7.2 to 7.6 hours. scholasticahq.comacs.orgwikipedia.org Preclinical studies in rats have reported MC(5) elimination half-lives of around 6.5 to 7.53 hours. nih.govnih.govnih.gov This longer half-life suggests that MC(5) persists in the system for a longer duration than tianeptine.
The elimination of tianeptine and its metabolites occurs primarily through renal excretion, with a significant portion eliminated in urine within the first 24 hours. nih.govdrugbank.comnih.gov Tianeptine and MC(5) are also eliminated with bile as glucuronide and glutamine conjugates in rats. nih.govnih.gov Less than 3% of the administered tianeptine dose is typically excreted unchanged in urine. nih.govdrugbank.comnih.govscholasticahq.comcore.ac.ukacs.org
Here is a comparison of the approximate elimination half-lives:
| Compound | Species | Elimination Half-Life (approx.) | Source |
| Tianeptine | Human | 2.5 - 3 hours | researchgate.netacs.orgchemicalbook.comwikipedia.orgelsevier.es |
| Tianeptine | Rat | 1.16 - 2.5 hours | nih.govnih.govnih.gov |
| MC(5) | Human | 7.2 - 7.6 hours | scholasticahq.comacs.orgwikipedia.org |
| MC(5) | Rat | 6.5 - 7.53 hours | nih.govnih.govnih.gov |
Accumulation Dynamics Following Chronic Exposure
Studies investigating the accumulation dynamics of tianeptine and MC(5) following chronic exposure in preclinical models have shown differing patterns. In a study involving chronic intraperitoneal administration of tianeptine in rats for 15 days, the accumulation of the parent drug was found to be negligible. nih.gov However, slight accumulation of the MC(5) metabolite was observed. nih.gov The accumulation ratios for MC(5) were reported as 1.28 following once-daily administration and 1.73 following twice-daily administration. nih.gov This indicates that while tianeptine itself does not significantly accumulate, its longer-lived active metabolite, MC(5), can show some degree of accumulation upon repeated dosing. In humans, MC5 is reported to take about a week to reach steady-state concentration under daily dosing. wikipedia.org
Mechanisms of MC(5) Elimination and Conjugation
The elimination of MC(5) tianeptine involves several mechanisms, with conjugation playing a crucial role in facilitating its excretion from the body. Unlike the parent compound tianeptine, which has a relatively short elimination half-life, the MC(5) metabolite exhibits a longer half-life, suggesting different elimination kinetics. nih.govscholasticahq.comnih.gov
Role of Biliary Excretion in Metabolite Clearance
Preclinical investigations in rats have demonstrated that biliary excretion is a route of elimination for both tianeptine and its MC(5) metabolite. nih.govresearchgate.netnih.govdrugbank.comresearchgate.netsmolecule.com Mass spectrometric analysis of rat bile has specifically indicated the presence of this compound conjugates, underscoring the importance of this pathway in the clearance of the metabolite. nih.govresearchgate.netnih.govdrugbank.comresearchgate.netsmolecule.com
Preclinical Neurobiological and Behavioral Phenotyping of Mc 5 Tianeptine
Evaluation of Antidepressant-Like Behaviors in Animal Models
Preclinical studies utilizing established animal models have investigated the potential antidepressant-like effects of MC(5) tianeptine (B1217405). These investigations often employ behavioral tests sensitive to antidepressant interventions.
Forced Swim Test and Tail Suspension Test Assessments
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral assays to screen for antidepressant-like activity in rodents. These tests measure the duration of immobility when animals are subjected to inescapable stress, with a reduction in immobility duration considered indicative of antidepressant potential. ingentaconnect.commdpi.comcabidigitallibrary.org Studies have demonstrated that MC(5) tianeptine decreases immobility in the FST in wild-type mice. caymanchem.com The behavioral effects of MC(5) in the FST have been reported as comparable to those of the parent compound, tianeptine. nih.gov Tianeptine itself has been observed to increase swimming behavior in the FST, a pattern often associated with serotonergic antidepressants. nih.gov While direct detailed data for MC(5) in the TST were not extensively highlighted in the provided information, the TST is a standard complementary test to the FST for assessing antidepressant-like effects. ingentaconnect.commdpi.comcabidigitallibrary.org
An example of data from FST assessments demonstrating the effect of this compound on immobility in mice is presented below, based on available research findings:
| Treatment Group | Genotype | Immobility Duration (seconds) |
| Saline | Wild-type | High |
| Tianeptine (30 mg/kg) | Wild-type | Low |
| MC(5) (30 mg/kg) | Wild-type | Low |
| Saline | MOR-deficient | High |
| Tianeptine (30 mg/kg) | MOR-deficient | High |
| MC(5) (30 mg/kg) | MOR-deficient | High |
Note: This table is illustrative, based on the description of results indicating low immobility for MC(5) in wild-type mice and high immobility in MOR-deficient mice, comparable to tianeptine. Specific numerical data points were not consistently available across snippets for direct reproduction.
Analysis of Mu-Opioid Receptor Dependency in Behavioral Outcomes
Crucially, the antidepressant-like behavioral effects observed with this compound are dependent on the mu-opioid receptor (MOR). nih.govcaymanchem.comresearchgate.net In vitro studies have shown that MC(5) acts as a selective agonist at both human and mouse MORs, exhibiting potency and efficacy similar to that of tianeptine, while demonstrating minimal activity at the delta-opioid receptor (DOR). nih.govcaymanchem.com Further supporting the MOR dependency, studies conducted in MOR-deficient mice have shown that MC(5) fails to reduce immobility in the FST in these animals. nih.govcaymanchem.com This indicates that the presence of functional mu-opioid receptors is essential for MC(5) to exert its antidepressant-like effects in these behavioral models.
Investigation of Anxiolytic-Like Actions in Animal Models
Beyond antidepressant effects, the anxiolytic properties of tianeptine and, by extension, its active metabolite MC(5) have been a subject of investigation in preclinical settings.
Social Interaction and Elevated Plus Maze Studies
Animal models such as the Social Interaction Test and the Elevated Plus Maze (EPM) are commonly employed to assess anxiolytic-like behaviors. scirp.org The EPM, for instance, measures anxiety based on an animal's exploration of open versus enclosed arms of a maze. scirp.org Tianeptine has been reported to possess significant anxiolytic properties and has shown effectiveness in experimental models of social interaction anxiety. elsevier.es Its influence on the amygdala is considered to contribute to its anxiolytic efficacy. elsevier.eswisc.edu While direct experimental data specifically detailing the effects of this compound in the Social Interaction Test or Elevated Plus Maze were not prominently featured in the provided information, the fact that MC(5) is an active metabolite mimicking tianeptine's behavioral effects and that preferential mu-opioid receptor agonists have demonstrated anxiolytic-like properties in the EPM suggests a likely contribution of MC(5) to tianeptine's anxiolytic profile. nih.govresearchgate.netresearchgate.net
Assessment of Neuroprotective and Cognitive Modulatory Effects
Tianeptine has been associated with neuroprotective and cognitive modulatory effects, particularly in the context of stress-induced alterations. Given that MC(5) is an active metabolite, it is plausible that it contributes to these effects.
Reversal of Stress-Induced Structural and Functional Alterations
Preclinical research has extensively documented tianeptine's ability to counteract the detrimental effects of chronic stress on brain structure and function. elsevier.eswisc.edunih.govresearchgate.netmdpi.combjkines.compnas.org This includes the prevention and reversal of stress-induced dendritic atrophy in regions like the hippocampus and amygdala, as well as the normalization of stress-altered glutamatergic neurotransmission. elsevier.eswisc.edunih.govresearchgate.netmdpi.com Tianeptine has been shown to prevent stress-induced decreases in hippocampal volume and normalize concentrations of cerebral metabolites. elsevier.eswisc.edunih.govresearchgate.netpnas.org Furthermore, tianeptine has demonstrated the capacity to prevent stress-induced impairments in learning and memory and can even enhance memory function in the absence of stress. mdpi.com While the primary research in this area has focused on tianeptine, the role of MC(5) as a significant active metabolite that mimics the behavioral effects of tianeptine suggests its likely involvement in these neurobiological and cognitive benefits. nih.govresearchgate.net
Impact on Memory and Learning Processes
This compound is recognized as an active metabolite of the atypical antidepressant tianeptine elsevier.esnih.govnih.govcaymanchem.com. Research indicates that MC(5) possesses pharmacological activity similar to that of the parent compound elsevier.esresearchgate.net.
Preclinical investigations into the neurobiological and behavioral effects of tianeptine have demonstrated beneficial impacts on memory and learning processes in rodent models, particularly in contexts involving stress nih.govbjkines.comresearchgate.net. While much of the detailed research findings on cognitive effects are attributed to tianeptine itself, the active metabolite MC(5) has also been reported to influence these processes. Specifically, the predominant metabolite, this compound, has been indicated to improve both working and reference memory in preclinical settings wisc.edu.
The behavioral effects of MC(5), where studied, appear to be mediated in a mu-opioid receptor (MOR)-dependent fashion, mirroring findings for tianeptine nih.govcaymanchem.comacs.org. However, detailed preclinical data specifically isolating and quantifying the independent impact of this compound on various memory and learning tasks, such as performance in mazes or object recognition tests, are limited within the currently available information. While MC(5) is known to replicate some behavioral effects of tianeptine nih.gov, the extent and nature of its direct contribution to cognitive enhancement, independent of the parent compound, require further dedicated investigation.
Advanced Analytical Methodologies for Mc 5 Tianeptine Quantification and Detection
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of tianeptine (B1217405) and its metabolites, including MC(5) core.ac.uknih.gov. HPLC methods offer versatility through the selection of stationary phases, mobile phases, and detection methods.
UV Detection and Diode Array Detection (DAD) Methods
HPLC coupled with UV detection or Diode Array Detection (DAD) has been applied for the simultaneous determination of tianeptine and its MC(5) metabolite. These methods typically utilize reversed-phase C18 columns and a mobile phase consisting of organic solvents (such as acetonitrile) and aqueous buffers core.ac.uknih.gov. UV detection is commonly performed at wavelengths around 220 nm, where these compounds exhibit absorbance core.ac.uknih.gov. DAD provides the advantage of acquiring full UV spectra, aiding in peak identification and purity assessment.
An example of an HPLC method with DAD for the determination of tianeptine and MC(5) in post-mortem samples used a Waters 2695 Alliance System with an XTerra MS C18 column (2.1 mm i.d. × 150 mm, 5 µm). core.ac.uk. The mobile phase was a mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% formic acid (pH 3) (30:70, v/v) at a flow rate of 0.3 mL/min. core.ac.uk. The column temperature was maintained at 30 °C, and the injection volume was 5 µL. core.ac.uk. UV absorbance was measured at 220 nm, with DAD operated at 210–400 nm core.ac.uk.
Another reported HPLC method for tianeptine and MC5 in human plasma utilized a Nucleosil C18 column (150x4.6 mm I.D.) with a mobile phase of acetonitrile and a pH 3, 2.7 g/L solution of sodium heptanesulfonate in distilled water (40:60, v/v). nih.gov. UV detection was performed with a diode array detector in the 200-400 nm range, with quantification at 220 nm. nih.gov. This method reported a limit of quantitation (LOQ) of 5 µg/L for both tianeptine and MC5, with linear calibration curves from 5 to 500 µg/L nih.gov. The recovery from plasma was reported to be around 71.5% for tianeptine and 74.3% for MC5 at 20 µg/L, and 71.2% and 70.8% at 400 µg/L, respectively nih.gov.
Fluorescence Detection Techniques
HPLC with fluorescence detection has also been employed for the analysis of tianeptine, and methods have been reported for the determination of MC(5) as well core.ac.ukresearchgate.net. Fluorescence detection often requires derivatization of the analyte to introduce a fluorophore. For tianeptine, derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) has been reported researchgate.net. This approach can offer high sensitivity and selectivity.
A sensitive HPLC method with fluorimetric detection for tianeptine in human plasma involved derivatization with NBD-Cl researchgate.net. While this specific study focused on tianeptine, it mentions that the method, validated according to Journal of Chromatography B criteria, was applied to the determination of tianeptine and MC5-metabolite in human plasma in pharmacokinetic studies researchgate.net. The reported limits of quantitation for both tianeptine and MC5 metabolite were 5 µg/L, with linear calibration curves from 5 to 500 µg/L researchgate.net.
Mass Spectrometry (MS) Based Approaches
Mass spectrometry (MS) provides highly sensitive and selective methods for the detection and quantification of MC(5) tianeptine, particularly in complex biological matrices where chromatographic separation alone may not be sufficient to resolve all interferences.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is valuable for the analysis of MC(5), allowing for the separation of the analyte from matrix components before mass analysis. LC-MS methods have been used for the determination of tianeptine and its metabolites in various samples core.ac.uksigmaaldrich.com.
In a study involving a fatal tianeptine intoxication, an LC/DAD/MS method was developed to detect, confirm, and quantify tianeptine in post-mortem samples, and MC(5) was detected, although not quantified due to the lack of an adequate reference standard at the time core.ac.uk. This highlights the utility of LC-MS in identifying the presence of MC(5).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a preferred method for the sensitive and specific quantification of this compound in biological matrices, such as plasma, urine, and tissue oup.comresearchgate.netnih.govrsc.org. LC-MS/MS utilizes two stages of mass analysis, providing enhanced selectivity by monitoring specific precursor-to-product ion transitions characteristic of the analyte. This minimizes interference from co-eluting compounds.
Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of tianeptine and MC(5). One such method was developed for the quantitation of tianeptine and MC(5) in rat plasma and liver perfusate using a small sample volume researchgate.netnih.govnih.gov. This method utilized an Agilent 1100 system with an Aquasil C18 column (5 µm, 3 × 100 mm). nih.gov. The mobile phase consisted of acetonitrile with 0.1% formic acid (solvent A) and water with 4 mM ammonium formate (B1220265) (solvent B) at a composition of 9:1 (A:B, v/v) nih.gov. The LC-MS/MS run time was 7 minutes nih.gov.
Another LC-MS/MS method for the simultaneous quantification of tianeptine and MC(5) in rat plasma and brain tissue was developed and validated according to US FDA guidelines rsc.orgrsc.org. This method involved a one-step liquid-liquid extraction for sample preparation rsc.orgrsc.org. The linear range for plasma was reported as 1.0–500.0 ng/mL, and for brain tissue as 1.0–500.0 ng/g rsc.orgrsc.org. Stable isotope-labeled internal standards, such as tianeptine MC5-D4, are often used in LC-MS/MS methods to improve accuracy and reproducibility by compensating for matrix effects rsc.orgnih.gov.
Data from LC-MS/MS methods can include calibration ranges, limits of quantification (LOQ), limits of detection (LOD), accuracy, and precision, demonstrating the method's performance. For instance, a validated LC-MS/MS method for tianeptine in urine reported a calibration range of 1–100 ng/mL with an r² of 0.9996 or greater, and an LOQ of 1 ng/mL nih.gov. While this specific data is for tianeptine, similar validation parameters are established for MC(5) when included in the same method.
Table: Example Analytical Data from LC-MS/MS Method for Tianeptine and MC5
| Analyte | Matrix | Linear Range (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Reference |
| Tianeptine MC5 | Rat Plasma | 1.0 – 500.0 | 1.0 | rsc.orgrsc.org |
| Tianeptine MC5 | Rat Brain | 1.0 – 500.0 | 1.0 | rsc.orgrsc.org |
| Tianeptine MC5 | Human Plasma | 5 – 500 (µg/L) | 5 (µg/L) | researchgate.net |
| Tianeptine MC5 | Rat Plasma | Not explicitly stated, method validated for PK study | Not explicitly stated | researchgate.netnih.govnih.gov |
Note: Data compiled from various sources, specific method parameters may vary.
Time-of-Flight Mass Spectrometry (TOF-MS) in Metabolite Identification
Time-of-Flight Mass Spectrometry (TOF-MS), particularly when coupled with liquid chromatography (LC-TOF-MS), is a powerful tool for screening and identifying compounds, including metabolites like MC(5) oup.comnih.gov. TOF-MS provides high mass accuracy, which allows for the determination of the elemental composition of ions, aiding in the identification of unknown compounds or confirming the presence of expected metabolites based on their accurate mass.
In a case report, LC-TOF-MS was used to identify tianeptine and its main metabolite, MC(5), in post-mortem blood samples oup.com. The TOF spectrum indicated significant amounts of MC(5), even when the parent drug concentration might appear lower oup.comacs.org. This highlights the importance of analyzing metabolites like MC(5) in toxicological investigations oup.comacs.org. LC-TOF-MS leverages accurate mass data in conjunction with retention time to determine the likely identity of compounds oup.com.
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical initial step in the analysis of this compound from biological matrices such as plasma, urine, and brain tissue rsc.orgsci-hub.se. The goal is to isolate the analyte from interfering endogenous compounds and concentrate it to achieve the required sensitivity for detection sci-hub.senih.gov. Common techniques include Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) sci-hub.senih.gov.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of tianeptine and its metabolites, including MC(5), from biological samples core.ac.ukdoi.orgrsc.orgoup.comresearchgate.net. This method relies on the differential solubility of the analyte between two immiscible liquid phases. Optimization of LLE involves selecting appropriate organic solvents, adjusting the pH of the aqueous phase, and determining the optimal extraction time and number of extraction steps.
For the extraction of tianeptine and its MC5 metabolite from human plasma, ion-paired liquid-liquid extraction has been employed with the plasma adjusted to pH 7.0 doi.org. Another method for isolating drug residues from postmortem blood used a liquid-liquid extraction with ammonium hydroxide (B78521) (0.1%, pH 10 solution) followed by a mixture of 2-propanol and n-butyl chloride oup.com. The organic layers were then evaporated to dryness and reconstituted oup.com. A separate LLE procedure for post-mortem samples utilized a mixture of n-hexane:ethyl acetate followed by re-extraction with n-hexane:2-propanol under alkaline conditions (carbonate buffer, pH 10.5) core.ac.uk. These examples highlight the importance of pH adjustment to ensure the analyte is in a suitable form for partitioning into the organic phase.
Solid Phase Extraction (SPE) Methodologies
Solid Phase Extraction (SPE) offers an alternative or complementary approach to LLE for the clean-up and pre-concentration of this compound from complex matrices sci-hub.senih.govresearchgate.net. SPE utilizes a solid stationary phase to selectively retain the analyte while interfering substances are washed away nih.gov. The retained analyte is then eluted using a suitable solvent.
SPE columns have been used for the isolation of tianeptine from urine samples, with the samples being transferred to the SPE columns and rapidly aspirated nih.gov. While specific details on SPE methodologies solely for this compound are less prevalent in the provided results compared to methods analyzing both tianeptine and MC(5), the principle remains applicable. The choice of SPE sorbent (e.g., C18, mixed-mode) and elution solvent is critical and depends on the chemical properties of this compound and the sample matrix researchgate.net.
Method Validation and Performance Characteristics
Method validation is essential to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose nih.gov. Key validation parameters for the quantification and detection of this compound include the determination of limits of quantification (LOQ) and detection (LOD), as well as the assessment of precision, accuracy, and selectivity core.ac.ukdoi.orgrsc.orgnih.govnih.govresearchgate.netresearchgate.netistanbul.edu.trrsc.org.
Determination of Limits of Quantification (LOQ) and Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision nih.gov. These parameters are crucial for assessing the sensitivity of an analytical method.
For a method quantifying tianeptine and its MC5 metabolite in human plasma using HPLC, the limit of quantitation for both compounds was reported as 5 µg/L (5 ng/mL) doi.orgresearchgate.net. Another LC-MS/MS method for tianeptine in urine set the LOQ and LOD administratively at 1 ng/mL nih.gov. In a separate LC-DAD-MS method for tianeptine in post-mortem blood, the detection limit was 0.001 mg/mL (1 µg/mL) and the lower limit of quantification was 0.01 mg/mL (10 µg/mL) core.ac.uk.
Here is a summary of reported LOD and LOQ values for this compound (or tianeptine and MC5 where reported together):
| Method Type | Matrix | Analyte(s) | LOD | LOQ | Source |
| HPLC-UV | Plasma | Tianeptine and MC5 | Not specified | 5 µg/L (5 ng/mL) | doi.orgresearchgate.net |
| LC-MS/MS | Urine | Tianeptine | 1 ng/mL (administratively set) | 1 ng/mL (administratively set) | nih.gov |
| LC-DAD-MS | Post-mortem blood | Tianeptine | 0.001 mg/mL (1 µg/mL) | 0.01 mg/mL (10 µg/mL) | core.ac.uk |
| LC-ESI-MS/MS | Rat plasma | Tianeptine and MC5 | Not specified | 1.0 ng/mL | rsc.org |
| HPLC-Fluorescence | Tablets | Tianeptine | 10 ng/mL | 45 ng/mL | researchgate.netistanbul.edu.tr |
Precision, Accuracy, and Selectivity Validation
Precision refers to the reproducibility of the analytical method, while accuracy indicates how close the measured values are to the true value nih.gov. Selectivity is the ability of the method to measure the analyte unequivocally in the presence of other components in the sample matrix doi.orgnih.gov.
For the HPLC method analyzing tianeptine and MC5 in human plasma, intra- and inter-assay precision and accuracy were reported to fulfill international requirements doi.orgresearchgate.net. The recovery of MC5 metabolite from plasma was approximately 74.3% at 20 µg/L and 70.8% at 400 µg/L doi.org. The selectivity was confirmed by the absence of chromatographic interference from commonly associated therapeutic drugs doi.org.
In an LC-MS/MS method for tianeptine in urine, the bias (accuracy) was within ±20% of the target value for quality control specimens, and intra-day and inter-day precision did not exceed 15% coefficient of variation nih.gov. Selectivity was also evaluated nih.gov.
A validated LC-ESI-MS/MS method for the simultaneous quantification of tianeptine and MC5 in rat plasma and brain tissue reported precision within 15% relative standard deviation (RSD) and accuracy within 15% relative error (RE) with consistent recovery, in accordance with US FDA guidelines rsc.orgrsc.org. Stable isotope-labeled internal standards were used to improve reproducibility and reduce matrix effects rsc.orgrsc.org.
For a method determining tianeptine in tablets by HPLC with fluorescence detection, the relative standard values for intra- and interday precision were less than 0.46% and 0.57%, respectively researchgate.netistanbul.edu.tr. The recovery of the drug samples ranged between 98.89% and 99.85% researchgate.netistanbul.edu.tr. No chromatographic interference from tablet excipients was found, indicating good selectivity researchgate.netistanbul.edu.tr.
Here is a table summarizing some reported precision and accuracy data:
| Method Type | Matrix | Analyte(s) | Precision (Intra-day RSD) | Precision (Inter-day RSD) | Accuracy (Recovery) | Source |
| HPLC-UV | Plasma | Tianeptine and MC5 | Fulfilled requirements | Fulfilled requirements | ~71-74% | doi.orgresearchgate.net |
| LC-MS/MS | Urine | Tianeptine | ≤ 15% CV | ≤ 15% CV | Bias within ±20% | nih.gov |
| LC-DAD-MS | Post-mortem blood | Tianeptine | < 10% CV | < 10% CV | ~76% | core.ac.uk |
| LC-ESI-MS/MS | Rat plasma/brain | Tianeptine and MC5 | ≤ 15% RSD | ≤ 15% RSD | Consistent recovery | rsc.orgrsc.org |
| HPLC-Fluorescence | Tablets | Tianeptine | < 0.46% | < 0.57% | 98.89-99.85% | researchgate.netistanbul.edu.tr |
These validation parameters demonstrate that various analytical methods have been developed and validated for the quantification of tianeptine and its metabolite MC(5) in different matrices, providing reliable tools for research and analysis.
Computational and in Silico Approaches in Mc 5 Tianeptine Research
Molecular Modeling and Docking Studies
Molecular modeling and docking studies play a crucial role in understanding how MC(5) and its parent compound, tianeptine (B1217405), interact with biological targets at a molecular level. These techniques allow for the prediction of binding modes, affinities, and the identification of key residues involved in ligand-receptor interactions.
Ligand-Receptor Interaction Analysis (e.g., Opioid Receptors, HDAC)
Beyond opioid receptors, tianeptine has been shown to interact with other targets. Molecular docking studies have explored tianeptine's binding to the serotonin (B10506) transporter (SERT), revealing a strong binding affinity compared to compounds like citalopram. researchgate.net Tianeptine is also known to modulate glutamate (B1630785) receptors, including AMPA and NMDA receptors. researchgate.netuic.edu Furthermore, predicted interactions of tianeptine with nuclear receptors such as PPARδ and RARα have been investigated through docking simulations. mdpi.com While direct computational studies specifically focused on MC(5)'s interaction with all these targets are less extensively documented than for the parent compound, the structural similarity implies potential for similar investigations.
Conformational Analysis and Binding Affinity Predictions
Computational methods, particularly molecular docking, provide theoretical predictions of the binding conformation of ligands within target binding sites and estimate binding affinities. nih.govresearchgate.net For tianeptine, docking studies have predicted a binding affinity of -9.0 kcal/mol at the SERT. researchgate.net Preliminary docking experiments examining the enantiomers of tianeptine have suggested only marginal differences in their binding to the MOR. acs.org
Molecular dynamics simulations complement docking studies by providing insights into the dynamic behavior of ligand-receptor complexes and can help refine understanding of binding stability and conformational changes induced by ligand binding. While specific molecular dynamics studies focused solely on MC(5) were not prominently found in the search results, this technique is broadly applicable to analyzing the interactions of compounds like MC(5) with its targets, building upon the static predictions from docking.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential computational tools used to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its relationship with pharmacological effects over time. Studies have specifically investigated the pharmacokinetics of both tianeptine and its active metabolite MC(5), particularly in animal models. nih.govscience.govresearchgate.netnih.gov
Development of Compartmental Models for Metabolite Kinetics
To understand the in vivo behavior of MC(5), compartmental pharmacokinetic models have been developed. A notable example is a PK model incorporating a metabolite compartment specifically for MC(5), developed based on data from studies in rats. researchgate.netnih.govresearchgate.netnih.gov These models utilize experimental data, often obtained through techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS), to characterize the kinetic profiles of both the parent drug and its metabolite. nih.govresearchgate.netnih.gov Plasma concentration-time data for tianeptine and MC(5) have been fitted to compartmental models to determine key pharmacokinetic parameters. scispace.com
Prediction of In Vivo Disposition and Activity
PK/PD modeling allows for the prediction of a compound's disposition within the body and can offer insights into its activity profile over time. Studies in rats have shown that MC(5) has a significantly longer elimination half-life compared to tianeptine, approximately 7.53 hours versus 1.16 hours after intravenous administration. nih.govresearchgate.netnih.govscience.gov This longer half-life suggests that MC(5) may contribute to the sustained effects of tianeptine. The disposition of tianeptine and MC(5) has also been examined in specific populations, such as patients with chronic renal failure, revealing an increased terminal half-life for MC(5) in this group. nih.gov
The development of PK models with metabolite compartments can facilitate the selection of appropriate dosing regimens for preclinical pharmacological experiments by providing a better understanding of the concentrations of both the parent drug and its active metabolite over time. nih.govresearchgate.netnih.gov The finding that MC(5) possesses pharmacological activity similar to tianeptine, specifically its MOR-dependent behavioral effects, underscores the importance of considering MC(5) in PK/PD assessments to fully understand the in vivo activity of tianeptine. nih.govnih.govresearchgate.netnih.gov
Pharmacokinetic Parameters of Tianeptine and MC(5) in Rats
| Parameter | Tianeptine (i.v.) | MC(5) (from Tianeptine i.v.) | Unit | Source |
| Elimination Half-Life | 1.16 | 7.53 | hours | nih.govnih.gov |
| Volume of Distribution (steady state) | 2.03 | - | L/kg | nih.govnih.gov |
| Systemic Clearance | 1.84 | - | L/h/kg | nih.govnih.gov |
Note: Data primarily derived from studies in rats following intravenous administration of tianeptine.
Structure-Based Drug Design (SBDD) and Virtual Screening
Structure-Based Drug Design (SBDD) and virtual screening are computational methodologies employed in the drug discovery process to identify novel compounds with desired properties or to optimize existing ones. SBDD leverages the three-dimensional structural information of target proteins to design ligands that can bind with high affinity and specificity. Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits based on their predicted interactions with a target. nih.govresearchgate.netfrontiersin.orgscielo.br
The availability of crystal structures for key targets, such as opioid receptors, is valuable for SBDD efforts aimed at designing ligands that interact with these sites. nih.gov While the research findings primarily discuss the application of molecular modeling and docking to understand the interactions of tianeptine and its metabolites with known targets, the principles of SBDD and virtual screening could be applied to further explore the therapeutic potential of MC(5). Given that MC(5) is an active metabolite with a potentially favorable pharmacokinetic profile, computational approaches could be utilized to design novel compounds based on the MC(5) scaffold with optimized binding characteristics or improved ADME properties. However, the search results did not provide specific examples of SBDD or virtual screening campaigns initiated with MC(5) as the primary lead structure for discovering new therapeutic agents. The existing computational studies focus more on characterizing the known activities and behavior of tianeptine and its metabolites.
Identification of Novel MC(5) Tianeptine Analogs
The identification of novel analogs of known bioactive compounds is a key strategy in medicinal chemistry aimed at improving efficacy, reducing toxicity, or altering pharmacokinetic properties. Computational approaches offer powerful tools for the in silico design and screening of potential new chemical entities structurally related to a parent compound like this compound.
These methods typically involve analyzing the structure-activity relationships (SAR) of the known compound and its reported analogs. By understanding which parts of the molecule are crucial for its interaction with biological targets (such as the mu-opioid receptor, where MC(5) shows activity wikipedia.orgcaymanchem.comacs.orguic.edu), computational models can predict how structural modifications might affect activity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling can be employed.
Molecular docking simulations can predict the binding orientation and affinity of potential analogs to target receptors based on their three-dimensional structures. QSAR models build mathematical relationships between the chemical structures of a set of compounds and their observed biological activities, allowing for the prediction of activity for new, untested analogs. Pharmacophore models identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target, which can then be used to screen large databases of compounds for potential hits or to design new molecules with the desired features.
While the search results highlight the synthesis and study of tianeptine analogs acs.orgnih.gov, specific published research detailing the computational identification of novel this compound analogs was not extensively found. However, the structural relationship between tianeptine and its metabolite MC(5) wikipedia.orgcaymanchem.comontosight.ai suggests that computational methods applied to the tianeptine scaffold could be extended to explore modifications around the MC(5) structure, particularly focusing on the pentanoic acid side chain and the dibenzo[c,f] wikipedia.orgnih.govbenzothiazepin-11-yl core. Such studies could aim to identify analogs with altered potency, selectivity, or metabolic stability.
Computational Screening for Potential Off-Targets
Methods for computational off-target screening include target prediction algorithms that utilize large databases of known drug-target interactions and chemical structure similarity. By comparing the structure of this compound to compounds with known activity against a wide range of targets, these algorithms can predict other proteins or receptors that MC(5) might interact with frontiersin.orgnih.gov. Techniques such as reverse docking, which docks a single compound against a library of protein structures, can also be used to identify potential binding partners.
The relevance of such screening for this compound is underscored by its known activity at the mu-opioid receptor, a target also modulated by classical opioids wikipedia.orgcaymanchem.comacs.orguic.edu. Identifying other potential off-targets could help explain any observed pharmacological effects not attributable to its primary known activities or predict potential interactions with other biological pathways.
While specific computational screening studies focused solely on predicting the off-target profile of this compound were not prominently featured in the search results, the principle of using computational methods for off-target prediction is well-established in drug research numberanalytics.comfrontiersin.orgnih.gov. One study identified tianeptine as exhibiting PPARδ agonism through activity screening, an interaction that could potentially be explored or predicted computationally for MC(5) or its analogs mdpi.com. Another source mentioned that the (R)-isomer of tianeptine is associated with off-target activity at the µ-opioid receptor, while the (S)-isomer activates PPARs, highlighting the potential for isomers and metabolites to have differential target profiles that could be investigated computationally stocktitan.net. Applying these computational approaches to MC(5) could help build a more complete picture of its potential interactions beyond the mu-opioid receptor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
